molecular formula C26H33ClO2 B2541220 (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1171116-85-0

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one

Cat. No.: B2541220
CAS No.: 1171116-85-0
M. Wt: 413
InChI Key: OCCYLBDLKHPVGI-GHRIWEEISA-N
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Description

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. One common synthetic route involves the following steps:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Reagents such as strong acids or bases may be used to facilitate the cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, using a chlorobenzene derivative and a suitable catalyst.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, using reagents such as hydrogen peroxide or osmium tetroxide.

    Methylation: Methyl groups are introduced through alkylation reactions, using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (13E)-13-[(2-bromophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one
  • (13E)-13-[(2-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one

Uniqueness

The uniqueness of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one lies in its specific chlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs with different halogen substituents.

Properties

IUPAC Name

(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-6,13,18-22,28H,7-12,14-15H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCYLBDLKHPVGI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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